(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not explicitly provided in the sources I found .Scientific Research Applications
Novel Ligand for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has been explored as a potential novel ligand for nicotinic receptors. A study conducted by Karimi and Långström (2002) synthesized an analogue of this compound, which demonstrated promising characteristics for this application (Karimi & Långström, 2002).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) investigated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride for their potential as antidepressant and nootropic agents. Their study found specific compounds with significant antidepressant activity and nootropic activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
PET Imaging of Central nAChRs
Doll et al. (1999) explored the use of a fluorine derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This derivative showed promising properties for PET imaging of nAChRs in the brain (Doll et al., 1999).
Pharmacological Probes and Medications
Koren et al. (1998) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine with modifications that showed high affinity for nicotinic acetylcholine receptors. These compounds are of interest as pharmacological probes and potential medications (Koren et al., 1998).
Antimicrobial and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride and evaluated their antimicrobial and antitubercular activities. Their study provided insights into designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Aromatic Stabilization Energy Study
Moradi et al. (2012) studied the aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a related compound, using DFT method and NICS analysis. This research contributes to understanding the chemical properties of such compounds (Moradi, Jameh-bozorghi, Mahdiani, & Kadivar, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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